

JNJ-17156516: A Technical Overview of its Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	JNJ-17156516	
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Abstract

JNJ-17156516 is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor, developed by Johnson & Johnson Pharmaceutical Research & Development. This document provides a detailed technical guide on the discovery and preclinical development history of JNJ-17156516. The narrative begins with the identification of a novel pyrazole series through high-throughput screening, followed by an exploration of the structure-activity relationships that led to the optimization of this chemical class. This guide details the in vitro and in vivo pharmacology of JNJ-17156516, including its high affinity and selectivity for the CCK1 receptor. Furthermore, it outlines the key experimental protocols utilized in its characterization and presents all quantitative data in structured tables for clear comparison. While JNJ-17156516 demonstrated promising preclinical properties, its progression into clinical trials has not been publicly documented, suggesting a discontinuation of its development.

Discovery History

The discovery of **JNJ-17156516** originated from a high-throughput screening campaign that identified a novel series of pyrazole-based compounds as potent antagonists of the CCK1 receptor.[1] This initial screening revealed a promising hit that served as the foundational scaffold for an extensive medicinal chemistry effort.

Lead Generation and Optimization



Following the initial discovery, a solution-phase combinatorial library was synthesized to rapidly explore the structure-activity relationships (SAR) of this diarylpyrazole class of antagonists.[1] The optimization process focused on substitutions at various positions of the pyrazole core to enhance potency and selectivity for the CCK1 receptor. This matrix synthesis approach, combined with quantitative structure-activity relationship (QSAR) modeling, allowed for the systematic evaluation of the contributions of different functional groups to the overall activity of the compounds.[1] This effort culminated in the identification of **JNJ-17156516** as a lead candidate with a highly optimized profile.

Mechanism of Action

JNJ-17156516 functions as a competitive antagonist of the CCK1 receptor.[2] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G-protein coupled receptor subtypes, CCK1 and CCK2. The CCK1 receptor is primarily found in the gastrointestinal system and is involved in processes such as gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. By blocking the action of CCK at the CCK1 receptor, **JNJ-17156516** can modulate these physiological functions.

Preclinical Pharmacology

The preclinical pharmacological profile of **JNJ-17156516** was extensively characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Receptor Binding Affinity:

Radioligand binding assays were conducted to determine the affinity of **JNJ-17156516** for the CCK1 receptor across different species, as well as its selectivity over the CCK2 receptor. The compound demonstrated high affinity for the human, rat, and canine CCK1 receptors.[2]



Receptor	Species	pKi (± SEM)
CCK1	Human (cloned)	7.96 (± 0.11)
CCK1	Rat (cloned)	8.02 (± 0.11)
CCK1	Canine (cloned)	7.98 (± 0.04)
CCK1	Human (gallbladder)	8.22 (± 0.05)
Table 1: In Vitro Receptor Binding Affinity of JNJ- 17156516.[2]		

Receptor Selectivity:

JNJ-17156516 exhibited significant selectivity for the CCK1 receptor over the CCK2 receptor. [2]

Species	CCK1 vs CCK2 Selectivity (fold)	
Human	~160	
Rat	~230	
Canine	~75	
Table 2: In Vitro Selectivity of JNJ-17156516 for CCK1 over CCK2 Receptor.[2]		

Functional Antagonism:

In a functional assay measuring the contraction of guinea pig gallbladder tissue, **JNJ-17156516** behaved as a competitive antagonist with a pKB value of 8.00 ± 0.07 .[2]

In Vivo Pharmacology

The in vivo efficacy of **JNJ-17156516** was evaluated in animal models by assessing its ability to antagonize CCK-8S-evoked responses.



Model	Parameter	Value
Guinea Pig Gallbladder Contraction (in vivo)	Dose to shift CCK-8S dose- response curve	240 nmol/kg i.v.
Anesthetized Rat Duodenal Contractions	ED50 vs. CCK-8S infusion	484 nmol/kg
Table 3: In Vivo Pharmacological Activity of JNJ-17156516.[2]		

Pharmacokinetics

Pharmacokinetic studies in rats revealed that **JNJ-17156516** possesses favorable properties, including a good half-life and excellent oral bioavailability.[2]

Species	Parameter	Value (± SEM)
Rat	Half-life (t1/2)	3.0 (± 0.5) hours
Rat	Bioavailability	108 (± 10) %
Table 4: Pharmacokinetic		
Parameters of JNJ-17156516		
in Rats.[2]		

Development History

While **JNJ-17156516** demonstrated a promising preclinical profile as a potent and selective CCK1 receptor antagonist with good pharmacokinetic properties, its subsequent development history is not well-documented in the public domain. There is no evidence from clinical trial registries or company pipeline disclosures that **JNJ-17156516** advanced into human clinical trials. It is common for pharmaceutical companies to discontinue the development of drug candidates for a variety of reasons, including strategic portfolio decisions, unforeseen toxicity, or a lack of commercial viability. The absence of further publications or clinical trial information strongly suggests that the development of **JNJ-17156516** was terminated at the preclinical stage.



Experimental Protocols and Visualizations Experimental Protocols

Radioligand Binding Studies:

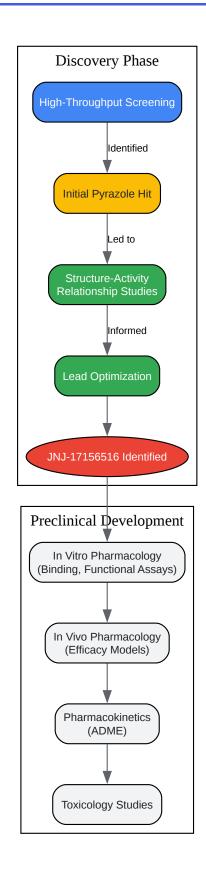
Membranes from cells expressing cloned human, rat, or canine CCK1 and CCK2 receptors, or from fresh human gallbladder tissue, were incubated with a radiolabeled CCK ligand (e.g., [125I]CCK-8) in the presence of varying concentrations of **JNJ-17156516**. Non-specific binding was determined in the presence of a high concentration of an unlabeled CCK analog. After incubation, the membranes were harvested by filtration, and the bound radioactivity was quantified using a gamma counter. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Guinea Pig Gallbladder Contraction Assay (In Vitro):

Strips of guinea pig gallbladder were mounted in organ baths containing a physiological salt solution and maintained at 37°C. The tissues were contracted by the cumulative addition of the CCK agonist, CCK-8S, in the presence and absence of **JNJ-17156516**. The antagonistic potency (pKB) was determined by analyzing the parallel rightward shift of the CCK-8S concentration-response curve.

Visualizations





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Caption: Discovery and preclinical workflow for JNJ-17156516.





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Caption: CCK1 receptor signaling and antagonism by **JNJ-17156516**.

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